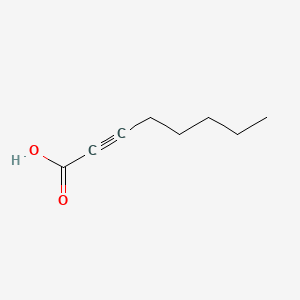

2-Octynoic acid

Cat. No. B1221367

Key on ui cas rn:

5663-96-7

M. Wt: 140.18 g/mol

InChI Key: BQDKCWCMDBMLEH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09102774B2

Procedure details

The acrylic monomers generated in Examples 1 and 10-12, 2-OA, 2-EHA, and LA were each prepared into adhesive films using the following procedure. The alkyl acrylate (28.5 g), 0.02 g of IRGACURE 651 (Ciba), 0.3 g of acrylic acid (AA, Alfa Aesar), and 1.2 g of hydroxyethyl acrylate (HEA, Aldrich) were mixed using a magnetic stir bar in a clear glass vial. The glass vial was then purged with nitrogen for 5 minutes to remove dissolved oxygen, and then treated with UV light (365 nm, approximately 5 mW/cm2) until a coatable viscosity was achieved. The target for this step was an approximate viscosity of 3000 cP at room temperature and acrylic conversion of approximately 10%.

[Compound]

Name

alkyl acrylate

Quantity

28.5 g

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[C:7][C:8]([OH:10])=O.CCC[CH2:14][CH:15]([C:18](O)=[O:19])CC.COC(OC)(C(C1C=CC=CC=1)=O)C1C=CC=CC=1.C(O)(=O)C=C.C(OCCO)(=O)C=C>>[C:18]([O:10][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])(=[O:19])[CH:15]=[CH2:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC#CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(CC)C(=O)O

|

Step Three

[Compound]

|

Name

|

alkyl acrylate

|

|

Quantity

|

28.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.02 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

|

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

1.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

each prepared into adhesive films

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The glass vial was then purged with nitrogen for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved oxygen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with UV light (365 nm, approximately 5 mW/cm2) until a coatable viscosity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)(=O)OCCCCCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |